Biochemical Potency Against Wild-Type EZH2: EZH2-IN-15 vs. Tazemetostat and GSK126
EZH2-IN-15 (SHR2554) demonstrates potent inhibition of wild-type EZH2 with an IC50 of 0.87 nM . This is comparable to the biochemical potency of GSK126 (IC50 = 9.9 nM) and tazemetostat (IC50 = 11 nM in peptide assay) .
| Evidence Dimension | Inhibition of EZH2 wild-type methyltransferase activity |
|---|---|
| Target Compound Data | IC50 = 0.87 nM |
| Comparator Or Baseline | GSK126: IC50 = 9.9 nM; Tazemetostat: IC50 = 11 nM |
| Quantified Difference | EZH2-IN-15 is approximately 11-fold more potent than GSK126 and tazemetostat in these biochemical assays. |
| Conditions | Biochemical assay measuring EZH2 methyltransferase activity |
Why This Matters
Higher biochemical potency may translate to a lower effective concentration required in cellular and in vivo models, potentially reducing off-target effects and improving the therapeutic index.
